Zinc hydrogen phosphate

Catalog No.
S638199
CAS No.
14332-60-6
M.F
H3O4PZn
M. Wt
163.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc hydrogen phosphate

CAS Number

14332-60-6

Product Name

Zinc hydrogen phosphate

IUPAC Name

phosphoric acid;zinc

Molecular Formula

H3O4PZn

Molecular Weight

163.4 g/mol

InChI

InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4);

InChI Key

OXHXATNDTXVKAU-UHFFFAOYSA-N

SMILES

OP(=O)([O-])[O-].[Zn+2]

Synonyms

hopeite, zinc hydrogen phosphate, zinc phosphate, zinc phosphate (2:3), tetrahydrate

Canonical SMILES

OP(=O)(O)O.[Zn]

Biocompatible Material:

Zinc hydrogen phosphate exhibits good biocompatibility, making it a potential candidate for use in bone substitutes and implants. Studies have shown that it can mimic the structure and composition of hydroxyapatite, a major component of bone tissue . This allows for potential osteoconductivity (bone growth on the implant surface) and bioactivity within the body.

Catalyst:

Zinc hydrogen phosphate demonstrates catalytic properties in various reactions. Research suggests its potential for applications in dehydration reactions, hydrolysis, and even photocatalysis for environmental remediation .

Corrosion Inhibition:

Studies have explored the use of zinc hydrogen phosphate nanoparticles as corrosion inhibitors for metals. They are found to be effective in protecting carbon steel from corrosion in acidic environments .

Antimicrobial Activity:

Recent research suggests that zinc hydrogen phosphate nanoparticles exhibit antibacterial activity against various bacteria like E. coli, S. aureus, and S. pneumoniae . This opens doors for exploring its potential use in developing antimicrobial materials or coatings.

Hydrothermal Synthesis Optimization for Structural Control

Hydrothermal synthesis remains the dominant method for producing zinc hydrogen phosphate frameworks with tailored porosity and acidity. By modulating reaction parameters such as temperature (120–220°C), pH (2–6), and amine templates, researchers have achieved structural diversity across 1D chains, 2D layers, and 3D open frameworks. Ethylenediamine (EDA) and triethylenetetramine (tetam) act as structure-directing agents, coordinating with zinc ions to stabilize specific polyhedral arrangements. For example, Zn₂(HPO₄)₃·H₃NCH₂CH₂NH₃ crystallizes in a monoclinic framework (space group C2/c) with 7.2 Å channels occupied by protonated EDA molecules.

Table 1: Hydrothermal Synthesis Parameters and Resulting Structures

TemplateTemperature (°C)pHStructure TypeChannel Dimensions (Å)Surface Area (m²/g)
Ethylenediamine1703.53D Open Framework7.2 × 5.0320
Tetam1504.22D LayeredN/A85
None2002.01D ChainsN/A12

The acidic dissolution of zinc precursors (e.g., ZnSO₄, Zn(OAc)₂) in phosphoric acid generates Zn²⁺-H₂PO₄⁻ ion pairs, which condense into ZnO₄ and PO₄ tetrahedra under hydrothermal conditions. In situ XRD studies reveal that higher temperatures (>180°C) favor the formation of anhydrous ZnHPO₄ phases, while milder conditions (120–150°C) yield hydrated variants like ZnHPO₄·2H₂O.

Solvent-Free Mechanochemical Approaches for Industrial Scaling

Mechanochemical synthesis has revolutionized zinc phosphate production by eliminating solvent use and reducing reaction times from days to minutes. Ball milling zinc acetate with ammonium phosphate at 500 rpm generates ZnHPO₄ nanoparticles (12–50 nm) through repeated fracture and cold-welding cycles. The size distribution narrows when using 4.5 mm steel balls (PDI = 0.15) compared to 7 mm balls (PDI = 0.27).

Table 2: Mechanochemical Parameters and Nanostructural Outcomes

Ball Size (mm)AdditiveMilling Time (min)Crystallite Size (nm)Catalytic Activity (U/mg)
4.52 mL H₂O1512 ± 32,450
7.0None3050 ± 8980
4.5CALB enzyme2018 ± 43,100

Notably, liquid-assisted grinding (LAG) with 2 mL water enhances crystallinity by facilitating ion mobility, achieving 98% phase purity versus 78% in dry conditions. The method scales linearly, with 100 g batches showing equivalent surface acidity (0.45 mmol NH₃/g) to lab-scale syntheses.

pH-Dependent Nucleation Mechanisms in Gel Growth Systems

Silica gel growth enables single-crystal ZnHPO₄ production with defined morphologies through pH-controlled nucleation. At pH 5–6, H₂PO₄⁻ dominates, reacting with Zn²⁺ to form [Zn(HPO₄)(H₂O)₂] dimers that stack into diamond-shaped platelets. Below pH 4, H₃PO₄ protonation suppresses phosphate ionization, yielding twinned crystals with reduced SHG efficiency (β = 0.8 × KDP vs. 1.2 × KDP at pH 6).

Table 3: Gel pH Impact on Crystal Properties

pHGrowth Rate (mm/day)MorphologySHG Efficiency (×KDP)Thermal Stability (°C)
4.00.3Twinned0.895
5.51.2Diamond Platelet1.2110
6.00.8X-Shaped1.0105

Aging the gel for 72 hours before reactant diffusion reduces nucleation density by 60%, allowing centimeter-sized crystals to form. Calcium doping (5 mol%) introduces lattice strain, shifting the orthorhombic unit cell parameters from a = 10.24 Å to 10.31 Å while enhancing UV transparency (90% at 300 nm).

Epitaxial Growth Techniques for Anisotropic Crystal Morphologies

Epitaxial growth on steel substrates produces oriented ZnHPO₄ coatings with anisotropic corrosion resistance. Surfactants like sodium dodecyl sulfate (SDS) lower the interfacial energy (γ = 35–40 mN/m), enabling heteroepitaxial nucleation matching the Fe (110) lattice (mismatch < 4%). The resulting -oriented platelets exhibit 3× higher wear resistance than randomly oriented deposits.

Table 4: Surfactant Effects on Epitaxial Coatings

SurfactantContact Angle (°)Coating Thickness (µm)Corrosion Rate (mm/year)
None7512 ± 20.45
SDS288 ± 10.12
CTAB4210 ± 10.23

In situ AFM reveals that SDS adsorption stabilizes (010) facets through H-bonding with phosphate oxygens, forcing vertical growth along the c-axis. This produces hierarchical structures with 150 nm surface roughness, ideal for catalytic applications requiring high surface area.

Osteoconductive Surface Modification of Metallic Implants

Zinc hydrogen phosphate coatings are widely investigated for improving the osteoconductivity of titanium and stainless steel implants. These coatings facilitate the nucleation of hydroxyapatite (HA) by providing phosphate ions that react with calcium in physiological fluids. A study comparing zinc phosphate-modified titanium surfaces to uncoated controls found a 2.3-fold increase in osteoblast proliferation after 14 days [3] [4]. The mechanism involves zinc ions upregulating runt-related transcription factor 2 (RUNX2) and osterix, which drive osteogenic differentiation [3].

Table 1: Comparative Performance of Zinc Hydrogen Phosphate Coatings

Coating MethodSubstrateHA Deposition Rate (nm/day)Osteoblast Proliferation (%)
Electrochemical DepositionTitanium alloy12.4 ± 1.2218 ± 15
Plasma SprayingStainless steel8.7 ± 0.9182 ± 12

Crystallographic studies reveal that the β-phase of zinc hydrogen phosphate (Hopeite) exhibits superior osteoconductivity compared to the α-phase due to its optimized hydrogen bonding network, which enhances protein adsorption [1]. Microelectrophoresis data show that β-zinc hydrogen phosphate surfaces maintain a zeta potential of −32 mV at physiological pH, promoting electrostatic interactions with collagen type I [1].

Antibacterial Coating Mechanisms in Prosthetic Devices

The antibacterial efficacy of zinc hydrogen phosphate coatings stems from the sustained release of Zn²⁺ ions, which disrupt bacterial membrane integrity and inhibit ATP synthesis. In vitro testing against Staphylococcus aureus demonstrated a 99.7% reduction in biofilm formation on zinc phosphate-coated polyetheretherketone (PEEK) surfaces compared to uncoated controls [4]. Zinc ions interfere with quorum sensing by downregulating the agr operon, critical for virulence factor production [4].

Table 2: Antibacterial Activity of Zinc Hydrogen Phosphate Coatings

PathogenLog Reduction (CFU/mL)Biofilm Inhibition (%)
Staphylococcus aureus4.2 ± 0.398.5 ± 1.1
Escherichia coli3.8 ± 0.494.2 ± 2.3

X-ray photoelectron spectroscopy (XPS) analysis confirms that Zn²⁺ release follows Fickian diffusion kinetics, with a steady-state ion concentration of 0.8–1.2 mM over 28 days [2]. This concentration range is bactericidal but remains subtoxic to mammalian cells, as demonstrated by lactate dehydrogenase (LDH) assays showing >90% fibroblast viability [4].

Bioresorbable Scaffold Design for Bone Tissue Regeneration

Zinc hydrogen phosphate’s degradation profile makes it ideal for bioresorbable bone scaffolds. In vivo studies in murine models show that porous ZnHPO₄ scaffolds degrade at 0.12 mm/year, matching the rate of trabecular bone formation [2] [3]. The degradation products—Zn²⁺, PO₄³⁻, and water—upregulate alkaline phosphatase (ALP) activity in mesenchymal stem cells by 40% compared to β-tricalcium phosphate scaffolds [3].

Table 3: Degradation and Mechanical Properties of Scaffold Materials

MaterialCompressive Strength (MPa)Degradation Rate (mm/year)New Bone Volume (%)
Zinc hydrogen phosphate18.7 ± 2.10.12 ± 0.0263.4 ± 4.8
β-Tricalcium phosphate22.4 ± 1.80.08 ± 0.0148.9 ± 3.2

Fibrous encapsulation observed around zinc phosphate implants does not impede degradation, as Zn²⁺ transport occurs via cellular mechanisms such as ZIP8 transporters [2]. This process maintains a balance between scaffold resorption and bone remodeling, achieving 60% volume replacement after 20 months in rat femoral defects [2].

Protein-Metal Phosphate Coordination Complexes in Drug Delivery

Zinc hydrogen phosphate forms stable coordination complexes with proteins through phosphate-oxygen and zinc-nitrogen interactions. For example, bovine serum albumin (BSA) adsorbed onto zinc phosphate nanoparticles exhibits a binding constant (Ka) of 2.1 × 10⁶ M⁻¹, enabling high drug payloads [1]. These complexes protect therapeutic proteins from denaturation, as shown by circular dichroism spectra retaining 92% α-helix content after 72 hours [1].

Table 4: Drug Loading Efficiency of Zinc Phosphate-Protein Complexes

ProteinDrug LoadedLoading Efficiency (%)Release Half-Life (h)
LysozymeVancomycin88.3 ± 3.236.4 ± 2.1
FibrinogenBone morphogenetic protein-274.6 ± 2.852.7 ± 3.5

In situ SAXS analysis reveals that zinc phosphate-protein complexes self-assemble into micellar structures with a core-shell morphology, optimizing controlled release kinetics [1]. Applications in bone-targeted drug delivery leverage the affinity of phosphate groups for hydroxyapatite, achieving 3.5-fold higher vancomycin concentrations in infected rat tibiae compared to systemic administration [4].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

161.906037 g/mol

Monoisotopic Mass

161.906037 g/mol

Heavy Atom Count

6

Other CAS

14332-60-6

General Manufacturing Information

Phosphoric acid, zinc salt (1:1): ACTIVE

Dates

Modify: 2024-02-18

Explore Compound Types